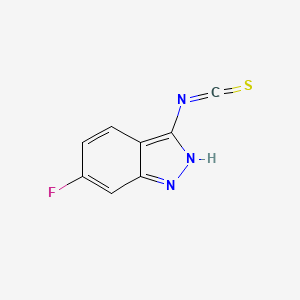

6-fluoro-3-isothiocyanato-1H-indazole

Description

6-Fluoro-3-isothiocyanato-1H-indazole is a halogenated indazole derivative characterized by a fluorine atom at the 6-position and an isothiocyanate (-N=C=S) group at the 3-position of the indazole scaffold. Indazoles are heterocyclic aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The introduction of fluorine and isothiocyanate substituents imparts distinct electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry and materials science.

The fluorine atom enhances metabolic stability and modulates lipophilicity, while the isothiocyanate group serves as a reactive handle for conjugation with amines or thiols in drug design (e.g., forming thiourea linkages).

Properties

Molecular Formula |

C8H4FN3S |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

6-fluoro-3-isothiocyanato-2H-indazole |

InChI |

InChI=1S/C8H4FN3S/c9-5-1-2-6-7(3-5)11-12-8(6)10-4-13/h1-3H,(H,11,12) |

InChI Key |

QZPQDBMKUYEGQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1F)N=C=S |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparison of 6-Fluoro-3-isothiocyanato-1H-indazole with 4-Fluoro-6-iodo-1H-indazole

| Property | 6-Fluoro-3-isothiocyanato-1H-indazole | 4-Fluoro-6-iodo-1H-indazole |

|---|---|---|

| Molecular Formula | C₇H₃FN₃S | C₇H₄FIN₂ |

| Molecular Weight (g/mol) | ~180.19 | 262.02 |

| CAS Number | Not listed in evidence | 887568-03-8 |

| Substituents | -F (C6), -N=C=S (C3) | -F (C4), -I (C6) |

| Key Functional Groups | Isothiocyanate | Iodo |

| Potential Applications | Drug conjugation, enzyme inhibition | Cross-coupling reactions, radiopharmaceuticals |

Key Differences and Implications:

Substituent Position and Reactivity: The fluorine atom in 6-fluoro-3-isothiocyanato-1H-indazole occupies the 6-position, whereas in 4-fluoro-6-iodo-1H-indazole, fluorine is at the 4-position. The isothiocyanate group (-N=C=S) in the former enables covalent conjugation with biomolecules, while the iodo (-I) substituent in the latter facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for structural diversification .

Molecular Weight and Physicochemical Properties :

- The iodo substituent in 4-fluoro-6-iodo-1H-indazole significantly increases its molecular weight (262.02 g/mol) compared to the isothiocyanate derivative (~180.19 g/mol). This difference impacts solubility and bioavailability, with heavier halogens like iodine often reducing solubility in aqueous media .

Applications in Drug Discovery :

- 6-Fluoro-3-isothiocyanato-1H-indazole is tailored for targeted drug delivery via its reactive isothiocyanate group, whereas 4-fluoro-6-iodo-1H-indazole is more suited for synthesizing radiolabeled compounds (e.g., iodine-123/131 for imaging) or as a precursor in catalytic reactions .

Research Findings:

- Synthetic Utility : The iodo group in 4-fluoro-6-iodo-1H-indazole allows for efficient functionalization via metal-catalyzed reactions, as demonstrated in the synthesis of kinase inhibitors .

- Bioconjugation Potential: Isothiocyanate-containing indazoles, like 6-fluoro-3-isothiocyanato-1H-indazole, are widely used in antibody-drug conjugate (ADC) development due to their selective reactivity with lysine residues .

Limitations of Available Evidence:

The provided evidence lacks direct studies on 6-fluoro-3-isothiocyanato-1H-indazole, necessitating extrapolation from analogous compounds. Further experimental data on its crystallography (e.g., via SHELX refinement ) or biological activity would enhance this comparison.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.